

Midobrutinib's Target Selectivity Profile: A Technical Overview

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Compound of Interest

Compound Name: Midobrutinib

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Midobrutinib, also known as TAS5315, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document provides an in-depth technical guide to its target selectivity profile, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.

Executive Summary

Midobrutinib demonstrates high potency against its primary target, BTK, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. Kinome-wide screening reveals a high degree of selectivity, with significant inhibition observed for only a small number of off-target kinases, primarily within the TEC family. This selectivity profile suggests a potentially favorable safety profile with a reduced likelihood of off-target effects.

Quantitative Selectivity Data

The inhibitory activity of **midobrutinib** (TAS5315) has been characterized against a broad panel of kinases. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibitory Activity of **Midobrutinib** (TAS5315) against BTK and Off-Target Kinases^[1]

Target Kinase	IC50 (nM)
BTK	2.0
BLK	12
TEC	13
ITK	15
TXK	18
BMX	33
EGFR	53
JAK3	77
HER4	93

Table 2: Kinome Scan Results for **Midobrutinib** (TAS5315)[1]

A screening of 186 kinases was performed to assess the selectivity of **midobrutinib** at a concentration of 100 nM. The following kinases showed greater than 50% inhibition.

Kinase Family	Inhibited Kinases (>50% at 100 nM)
TEC Family	TEC, ITK, TXK
SRC Family	BLK
EGFR Family	EGFR, HER4
JAK Family	JAK3

Signaling Pathway

Midobrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial kinase. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by **midobrutinib**.

Caption: BTK Signaling Pathway Inhibition by **Midobrutinib**.

Experimental Protocols

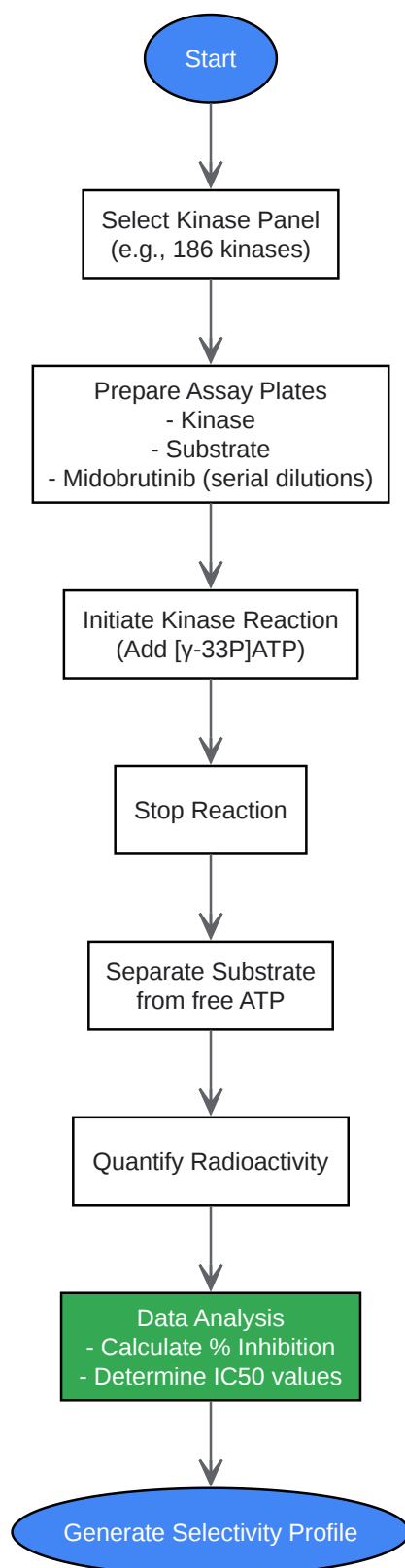
The following methodologies were employed to determine the target selectivity profile of **midobrutinib** (TAS5315).

Enzymatic Kinase Assay[1]

The inhibitory activity of **midobrutinib** against a panel of kinases was determined using a radiometric enzymatic assay.

- Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase. Inhibition of the kinase by the test compound results in a decrease in the amount of radiolabeled phosphate incorporated into the substrate.
- General Procedure:
 - The kinase, substrate peptide, and test compound (**midobrutinib**) were incubated in a reaction buffer.
 - The reaction was initiated by the addition of [γ -³³P]ATP.
 - After a defined incubation period, the reaction was stopped.
 - The radiolabeled substrate was separated from the free [γ -³³P]ATP.
 - The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
 - IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

The experimental workflow for determining kinase selectivity is depicted in the diagram below.



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Caption: Kinase Selectivity Profiling Workflow.

Conclusion

Midobrutinib (TAS5315) is a highly potent and selective BTK inhibitor. Its selectivity has been demonstrated through comprehensive kinome screening, with off-target activity largely confined to the TEC family of kinases. The provided data and methodologies offer a detailed understanding of its preclinical selectivity profile, which is crucial for its continued development and clinical application.

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References

- 1. Novel Bruton's tyrosine kinase inhibitor TAS5315 suppresses the progression of inflammation and joint destruction in rodent collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
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